molecular formula C23H21N5O2S2 B2431139 N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954698-99-8

N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2431139
CAS No.: 954698-99-8
M. Wt: 463.57
InChI Key: BNQUDXGWGWMPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment Potential

  • Cytotoxic Activity Against Cancer Cells : Studies have shown that derivatives of this compound exhibit cytotoxic activity against various human cancer cell lines. For example, one derivative demonstrated potential as an inhibitor against MDA-MB-231, a breast cancer cell line, with significant selectivity and efficacy (Ding et al., 2012).
  • Antiproliferative Activity : Various synthesized pyridine linked thiazole hybrids, similar in structure, have shown promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).

Molecular Imaging Applications

  • Potential PET Tracers for NPP1 : Derivatives of this compound have been synthesized for use as positron emission tomography (PET) tracers, specifically for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016).

Biological Receptor Ligands

  • Melatonin Receptor Ligands : Imidazo[1,2-a]pyridines derivatives, structurally related, have been evaluated for their binding on melatonin receptors, indicating potential for modulating these receptors (El Kazzouli et al., 2011).
  • Adenosine A(3) Receptor Antagonists : Certain derivatives have shown to be potent and selective antagonists for the adenosine A(3) receptor, suggesting a potential role in modulating these receptors (Press et al., 2004).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-15-22(32-23(26-15)17-7-5-11-24-12-17)18-9-10-21(28-27-18)31-14-20(29)25-13-16-6-3-4-8-19(16)30-2/h3-12H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQUDXGWGWMPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.